

# Application Notes and Protocols for LY-395153 in Patch Clamp Studies

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## Compound of Interest

Compound Name: LY-395153

Cat. No.: B1675692

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## Introduction

**LY-395153** is a potent and selective positive allosteric modulator (PAM) of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. As a member of the arylpropylsulfonamide class of AMPA receptor potentiators, **LY-395153** enhances the response of AMPA receptors to the endogenous ligand glutamate without directly activating the receptor itself.<sup>[1]</sup> This potentiation is achieved by modulating the receptor's kinetics, typically by reducing desensitization and/or slowing deactivation. The study of **LY-395153** using patch clamp electrophysiology is crucial for characterizing its mechanism of action, potency, and selectivity, providing valuable insights for drug discovery and neuroscience research.

These application notes provide detailed protocols for the use of **LY-395153** in whole-cell patch clamp studies on cultured cells expressing AMPA receptors.

## Data Presentation

### Table 1: Electrophysiological Effects of LY-395153 on AMPA Receptors

Parameter	Description	Reported Value/Effect	Cell Type	AMPA Receptor Subunit	Reference
Potentialiation	Fold increase in the amplitude of glutamate-evoked currents in the presence of LY-395153.	Markedly attenuated by a single point mutation (S776Q) in the human GluA4 subunit, but not eliminated.	HEK293 cells	Human GluA4	<a href="#">[1]</a>
EC50	The concentration of LY-395153 that produces 50% of its maximal potentiation effect.	Not explicitly stated in the abstract, but dose-response relationship was established.	HEK293 cells	Human GluA4	<a href="#">[1]</a>
Mechanism	The proposed mechanism of action for the potentiating effect.	Positive allosteric modulation. Binding to a unique modulatory site on the AMPA receptor.	Rat cerebral cortex & HEK293 cells	Native and recombinant (human GluA4)	<a href="#">[1]</a>
Selectivity	The effect of LY-395153 on other receptors.	The abstract focuses on AMPA receptors,	Not specified	Not applicable	<a href="#">[1]</a>

suggesting  
selectivity.

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Note: The specific quantitative values for EC50 and maximal potentiation are not available in the provided search results. The table reflects the qualitative and semi-quantitative information that could be extracted.

## Experimental Protocols

### Protocol 1: Whole-Cell Patch Clamp Recording of LY-395153 Effects on AMPA Receptor Currents in Cultured HEK293 Cells

This protocol describes the methodology for assessing the potentiation of AMPA receptor-mediated currents by **LY-395153** in a heterologous expression system.

#### 1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- Co-transfect cells with plasmids encoding the desired AMPA receptor subunit (e.g., human GluA4) and a marker gene (e.g., Green Fluorescent Protein, GFP) using a suitable transfection reagent.
- Plate the transfected cells onto glass coverslips 24-48 hours before the patch clamp experiment.

#### 2. Solutions:

- External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- Internal Pipette Solution: (in mM) 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. The use of Cesium (Cs+) in the internal

solution helps to block potassium channels and isolate AMPA receptor currents.

- Agonist and Modulator Solutions: Prepare a stock solution of glutamate (e.g., 100 mM in water) and **LY-395153** (e.g., 10 mM in DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

### 3. Patch Clamp Electrophysiology:

- Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Under visual guidance (GFP fluorescence), approach a transfected cell with the patch pipette and form a giga-ohm seal (>1 G $\Omega$ ) on the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV to minimize the activation of voltage-gated channels.

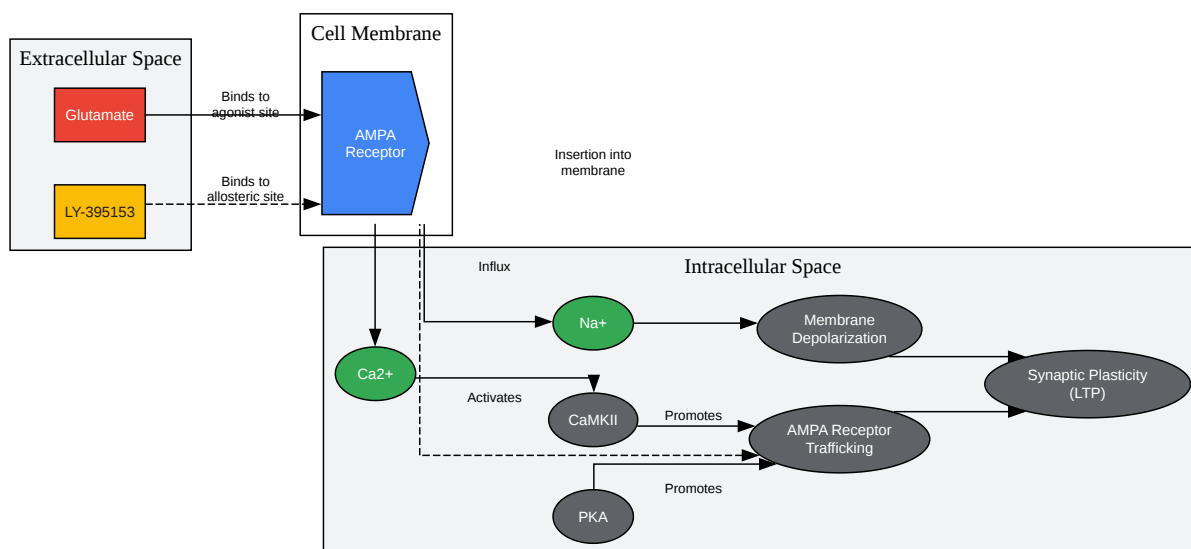
### 4. Data Acquisition and Analysis:

- Apply glutamate (e.g., 1 mM for 100 ms) to the cell using a rapid application system to evoke an inward AMPA receptor-mediated current.
- After establishing a stable baseline of glutamate-evoked currents, co-apply **LY-395153** at various concentrations (e.g., 0.1  $\mu$ M to 100  $\mu$ M) with the same concentration of glutamate.
- Record the current responses using an appropriate amplifier and data acquisition software.
- Measure the peak amplitude of the inward currents in the absence and presence of **LY-395153**.

- Calculate the potentiation as the fold-increase in current amplitude:  $(I(\text{Glutamate} + \text{LY-395153}) / I(\text{Glutamate}))$ .
- Construct a dose-response curve by plotting the potentiation against the concentration of **LY-395153** and fit the data with a Hill equation to determine the EC50 and maximal potentiation.

## Mandatory Visualizations

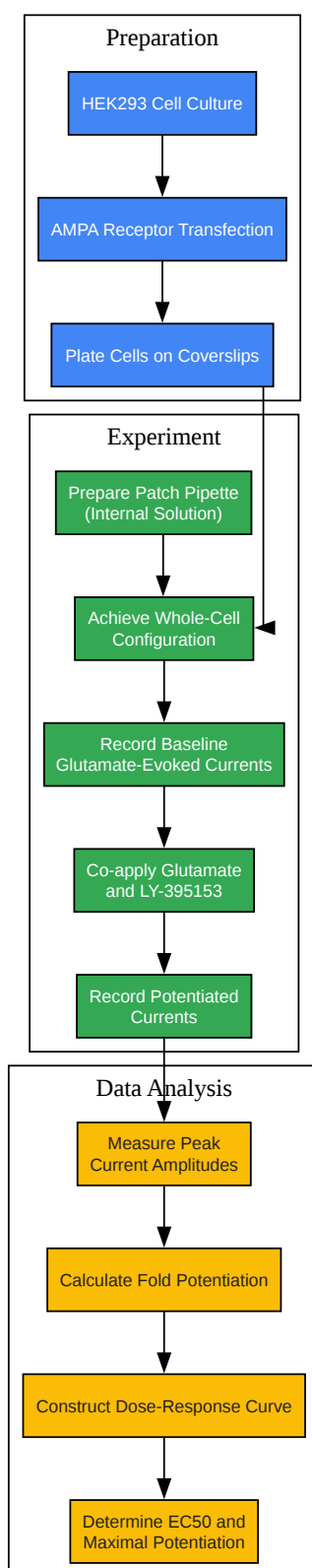
### Signaling Pathway Diagram



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Caption: AMPA receptor signaling pathway modulated by **LY-395153**.

## Experimental Workflow Diagram



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## References

- 1. A single residue contributes sensitivity to allosteric modulation of AMPA receptors by LY395153 - PubMed [pubmed.ncbi.nlm.nih.gov]
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